REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:10])[C:5]([OH:9])=[CH:6][C:7]=1[F:8].[C:11]1([C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(Cl)Cl)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>CO>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2[O:9][C:17]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[O:10][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1F)O)O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(Cl)(Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature until gaseous evolution
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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STIRRING
|
Details
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with stirring at 180° C. for 20 min
|
Duration
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20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
vigorously stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene (50 ml)
|
Type
|
ADDITION
|
Details
|
Methanol (100 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred 30 min at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration (yield 10.3 g, 48%)
|
Type
|
CUSTOM
|
Details
|
a further batch (6.4 g, 30%) was recovered from the mother liquors
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(OC(O2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |